molecular formula C22H20N4O3S B3019657 3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine CAS No. 1111419-10-3

3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine

Cat. No.: B3019657
CAS No.: 1111419-10-3
M. Wt: 420.49
InChI Key: IMEMETRPYCEZJN-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 1,2,4-oxadiazole ring linked via a methylsulfanyl bridge. The oxadiazole moiety is substituted with a 4-ethoxy-3-methoxyphenyl group, introducing both methoxy (-OCH₃) and ethoxy (-OC₂H₅) functionalities. These substituents likely enhance solubility and modulate electronic properties, making the compound a candidate for pharmacological exploration. The phenyl group at the 6-position of the pyridazine core contributes to aromatic stacking interactions, a common feature in bioactive molecules.

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-3-28-18-11-9-16(13-19(18)27-2)22-23-20(29-26-22)14-30-21-12-10-17(24-25-21)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEMETRPYCEZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The pyridazine ring can be constructed via a condensation reaction involving a hydrazine derivative and a diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-ethoxy-3-methoxyphenyl group provides electron-donating effects, which may enhance solubility but reduce oxidative stability compared to the trifluoromethyl group in .
  • Heterocycle Core : Replacing oxadiazole with triazole () introduces additional hydrogen-bonding sites but may alter conformational flexibility.

Physicochemical Properties

Property Target Compound F840-0002 ()
Lipophilicity (clogP) Estimated ~3.2* ~3.8 ~4.1 ~2.9
Hydrogen Bond Acceptors 6 5 7 6
Polar Surface Area (Ų) ~90 ~75 ~95 ~85

*Estimated based on substituent contributions.

Analysis :

  • The target compound’s ethoxy and methoxy groups reduce lipophilicity compared to F840-0002 and , favoring aqueous solubility.
  • Higher polar surface area (PSA) in and the target compound suggests improved membrane permeability compared to .

Insights :

  • Sulfanyl bridge formation (as in ) is a critical step; purity depends on efficient purification (e.g., column chromatography).

Biological Activity

3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a pyridazine core substituted with an oxadiazole moiety and a phenyl group. Its structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The oxadiazole ring is known for its ability to participate in various chemical reactions, which may influence its pharmacological properties. Some potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that derivatives of compounds containing oxadiazole and pyridazine structures exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including:

Cancer Type IC50 (µM) Reference
Breast Cancer0.5
Lung Cancer0.8
Colon Cancer0.7

In a study conducted by the National Cancer Institute, compounds with similar functional groups demonstrated high levels of antitumor activity across multiple cancer lines.

Antimicrobial Activity

The compound's potential antimicrobial effects have also been investigated. Similar oxadiazole derivatives have shown promising results against various bacterial strains. Notably:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Antitumor Efficacy Study : A series of experiments were conducted to assess the antitumor efficacy of related compounds in vitro against 60 different cancer cell lines. Results indicated that compounds containing the oxadiazole moiety exhibited significant cytotoxicity, particularly against breast and lung cancer cells.
  • Antimicrobial Activity Assessment : A study evaluated the antimicrobial properties of several oxadiazole derivatives, revealing that some compounds displayed potent activity against both Gram-positive and Gram-negative bacteria.

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